molecular formula C11H8Cl2N2S B11436811 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine

4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine

Cat. No.: B11436811
M. Wt: 271.2 g/mol
InChI Key: WIULQNWXVSPBAB-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine is a synthetic pyrimidine derivative featuring a chlorobenzylsulfanyl substituent. This structure places it within a class of sulfur-containing heterocycles that are subjects of significant interest in medicinal and organic chemistry research, particularly in the development of novel chemotherapeutic agents . Pyrimidine derivatives are extensively investigated for their ability to act as enzyme inhibitors, with some analogues functioning as dihydrofolate reductase (DHFR) inhibitors, a mechanism that disrupts DNA biosynthesis and is leveraged in treatments for bacterial infections and malaria . The exocyclic sulfur atom and chlorine group on the pyrimidine ring serve as key reactive sites, making this compound a valuable synthon for further chemical modifications, including the construction of more complex molecular architectures and potential pharmacophores . Research into related 2-thio-containing pyrimidines has demonstrated a wide spectrum of biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities . The specific structural motifs present in this compound suggest its potential utility as a key intermediate in organic synthesis and as a candidate for screening in biological assays to explore new therapeutic options . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H8Cl2N2S/c12-9-3-1-8(2-4-9)6-16-11-5-10(13)14-7-15-11/h1-5,7H,6H2

InChI Key

WIULQNWXVSPBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

4,6-Dichloropyrimidine reacts with 4-chlorobenzylthiol in the presence of a base to deprotonate the thiol, generating a thiolate nucleophile. The thiolate attacks the electron-deficient 6-position of the pyrimidine, displacing the chlorine atom. Key parameters include:

ParameterOptimal ValueEffect on Yield
Solvent Dimethylformamide (DMF)Enhances solubility of intermediates
Base Potassium carbonateMild, minimizes side reactions
Temperature 80–100°CAccelerates substitution kinetics
Molar Ratio 1:1.2 (Pyrimidine:Thiol)Ensures complete conversion

Under these conditions, yields typically exceed 75%. The reaction is scalable, with industrial protocols employing continuous flow reactors to improve heat transfer and mixing efficiency.

Industrial-Scale Synthesis

A patented method (CN111004184A) describes the production of 4,6-dichloropyrimidine precursor using thionyl chloride as both solvent and chlorinating agent. This eliminates the need for additional solvents, streamlining purification:

  • Chlorination : 4,6-Dihydroxypyrimidine reacts with thionyl chloride at 60°C for 6 hours.

  • Distillation : Excess thionyl chloride is recovered via rectification, achieving 99% purity in the dichloropyrimidine intermediate.

  • Substitution : The intermediate reacts with 4-chlorobenzylthiol in DMF at 90°C for 12 hours, yielding the target compound.

This approach reduces wastewater generation by 40% compared to traditional methods.

Alkylation of 4-Chloro-6-Mercaptopyrimidine

Alternative routes utilize 4-chloro-6-mercaptopyrimidine as the starting material, alkylating the thiol group with 4-chlorobenzyl chloride. This method avoids regioselectivity challenges associated with dichloropyrimidine derivatives.

Synthetic Protocol

  • Preparation of 4-Chloro-6-Mercaptopyrimidine :

    • Synthesized via reduction of 4,6-dichloropyrimidine disulfide using LiAlH4 in tetrahydrofuran (THF).

    • Yield: 68% after recrystallization from ethanol.

  • Alkylation Reaction :

    • 4-Chloro-6-mercaptopyrimidine reacts with 4-chlorobenzyl chloride in DMF at 70°C for 8 hours.

    • Base: Triethylamine (2.5 equiv) neutralizes HCl byproduct.

    • Yield: 82% after column chromatography.

Challenges and Optimizations

  • Thiol Oxidation : Mercaptopyrimidines are prone to oxidation, necessitating inert atmospheres (N2 or Ar).

  • Byproduct Formation : Excess benzyl chloride may lead to dialkylation, mitigated by slow addition (1–2 hours) and stoichiometric control.

Cyclocondensation Approaches

Ring-forming strategies construct the pyrimidine core with pre-installed substituents, though these methods are less common due to step complexity.

Thiourea Cyclization

A three-component reaction involving:

  • 4-Chlorobenzyl thiourea

  • Malononitrile

  • Chloroacetyl chloride

Reaction in acetic acid at 120°C for 24 hours yields the pyrimidine ring with integrated sulfanyl and chloro groups. However, yields are modest (55%) due to competing polymerization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution75–85≥98HighModerate
Alkylation80–82≥95MediumHigh
Cyclocondensation50–5590LowLow

Key Findings :

  • Nucleophilic substitution is preferred for industrial production due to scalability and solvent recovery systems.

  • Alkylation offers higher yields at laboratory scale but requires expensive mercaptopyrimidine precursors.

Industrial Purification Techniques

  • Recrystallization :

    • Solvent System: Ethanol/water (3:1)

    • Purity Improvement: 90% → 99%.

  • Vacuum Distillation :

    • Temperature: 120°C at 5 mmHg

    • Recovered thionyl chloride: 92% efficiency.

  • Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Eluent: Hexane/ethyl acetate (4:1)

    • Recovery: 95% .

Chemical Reactions Analysis

Types of Reactions:

4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and nucleophiles (amines, thiols).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical transformations, facilitating the development of diverse compounds .
  • Biology
    • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against various pathogens. Studies indicate interactions with biological targets, including enzymes and receptors involved in microbial resistance .
    • Anticancer Activity : Research has shown that similar compounds exhibit anticancer properties by inhibiting specific enzymes related to tumor growth. The dual inhibition mechanism may involve interactions with thymidylate synthase and dihydrofolate reductase .
  • Medicine
    • Lead Compound for Drug Development : this compound is explored as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases. Its unique structural features may enhance its efficacy compared to other compounds .
  • Industry
    • Production of Specialty Chemicals : This compound is utilized in the production of agrochemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes .

Case Study 1: Anticancer Properties

In a study by Gangjee et al., similar pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on tumor cell lines. The findings indicated that certain modifications could significantly enhance anticancer activity, demonstrating the potential of pyrimidine-based compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial effects of structurally related compounds, showing that modifications at the chlorobenzyl position could impact efficacy against resistant bacterial strains. This suggests that this compound may offer valuable insights into developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Chemical Reactions: The chloro and sulfanyl groups provide reactive sites for various chemical transformations, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents at Pyrimidine Positions Molecular Formula Molar Mass (g/mol) Key Applications/Findings Reference ID
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-(4-F-C₆H₄-S), 2-NH₂ C₁₀H₇ClFN₃S 255.7 Potential kinase inhibitor scaffold; fluorine enhances metabolic stability
4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine 4-(Cl-Bn-S-CH₂), 6-(4-Cl-C₆H₄-S), 2-Ph C₂₄H₁₈Cl₂N₂S₂ 469.45 Dual sulfanyl groups increase steric bulk; tested for cytotoxic activity
Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate 4-Cl, 6-(Cl-Bn-S), 5-COOEt, 2-Ph, 6-Me C₂₁H₁₉ClN₂O₂S 398.9 Ester group improves solubility; showed cytotoxic activity in vitro
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine 4-Cl, 6-(3-MeO-C₆H₄), 2-SMe C₁₂H₁₁ClN₂OS 266.75 Methoxy group alters electronic properties; explored in agrochemicals

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in 4-fluorophenyl derivatives) enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Sulfanyl Group Variations: The (4-chlorobenzyl)sulfanyl group in the parent compound provides a balance between lipophilicity and steric bulk, facilitating interactions with hydrophobic binding pockets . Thieno[2,3-d]pyrimidine derivatives (e.g., 4-chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine) exhibit enhanced planar rigidity, improving target selectivity .

Biological Activity: Derivatives with ester groups (e.g., ethyl carboxylate in ) demonstrated improved cytotoxicity, likely due to enhanced cellular uptake.

Key Findings:

  • POCl₃ as a Chlorinating Agent : Achieved higher yields (72%) compared to traditional methods (29%) for pyrazolo-pyrimidine derivatives .
  • One-Pot Synthesis: Reduced purification steps for thieno-pyrimidines, enhancing scalability .

Pharmacological and Physicochemical Properties

  • Cytotoxicity: Ethyl carboxylate derivatives (e.g., ) exhibited IC₅₀ values in the low micromolar range against cancer cell lines, outperforming non-esterified analogues.
  • Enzymatic Inhibition : Pyrazolo-pyrimidines demonstrated dual inhibition of PI3K and ERK pathways, highlighting their versatility in targeting multiple oncogenic pathways .

Biological Activity

4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by its unique molecular structure comprising a pyrimidine ring and a chlorobenzylthio group. Its molecular formula is C₁₁H₈Cl₂N₂S, which includes two chlorine atoms that enhance its reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The structural features of this compound are critical for its biological activity. The presence of chlorine atoms contributes to its reactivity, while the sulfanyl group may play a role in interactions with biological targets.

Property Details
Molecular FormulaC₁₁H₈Cl₂N₂S
Molecular Weight273.16 g/mol
Functional GroupsChlorine, Sulfanyl
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds with bulky substituents at the 4-position of the pyrimidine ring tend to demonstrate better anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as HeLa and HepG2, revealing IC50 values that suggest moderate to high cytotoxicity .

In a comparative study involving various pyrimidine derivatives, it was found that those with benzylthio groups exhibited enhanced cytotoxic effects compared to their aliphatic counterparts . The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its mechanism of action.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have demonstrated that similar compounds exhibit varying degrees of antibacterial and antifungal activities. For example, derivatives containing arylthio groups have shown promising activity against both Gram-positive and Gram-negative bacteria .

In a specific study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones indicative of antibacterial efficacy . However, it is important to note that the presence of certain functional groups can significantly affect the overall antimicrobial activity.

Case Studies

  • Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 range between 17 μM and 38 μM across different cell types, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against multiple bacterial strains. The results showed effective inhibition against Staphylococcus aureus with growth inhibition zones ranging from 14 mm to 18 mm .

Q & A

Basic Question: What are the key synthetic routes for 4-chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach uses 4,6-dichloropyrimidine as a starting material, reacting it with 4-chlorobenzylthiol under controlled conditions. Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the thiol group.
  • Catalysis : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the thiol .
    Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Question: How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement of this compound?

Answer:
Discrepancies often arise from disordered atoms or twinning. Use SHELXL for refinement:

  • Restraints : Apply geometric restraints to disordered regions (e.g., 4-chlorobenzyl group) based on similar bond lengths (C–Cl: ~1.74 Å; C–S: ~1.81 Å) .
  • Twinning : For twinned crystals, employ the TWIN command in SHELXL with a BASF parameter to model twin domains .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Cl⋯H contacts) .

Basic Question: What spectroscopic methods are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm for pyrimidine and chlorobenzyl groups) and sulfanyl protons (δ 4.3–4.5 ppm). ¹³C NMR confirms quaternary carbons (pyrimidine C4/C6: δ 160–165 ppm) .
  • FT-IR : Key peaks include C–S stretch (~650 cm⁻¹) and C–Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]⁺ (calculated m/z: 311.02 for C₁₁H₉Cl₂N₂S) .

Advanced Question: How can computational modeling (e.g., DFT) predict biological activity against bacterial targets?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). The sulfanyl group’s electronegativity and Cl substituents enhance binding via hydrophobic and halogen-bonding interactions .
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE ≈ 4.5 eV) to assess charge-transfer potential. Lower ΔE correlates with higher antibacterial activity .
  • MD Simulations : Simulate stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) to validate binding modes .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation (H333 risk) .
  • Waste Disposal : Collect organic waste in sealed containers labeled "halogenated organics" for incineration .
  • Spill Management : Neutralize with activated charcoal, then dispose as hazardous waste .

Advanced Question: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:
The electron-deficient pyrimidine ring (due to Cl and sulfanyl groups) facilitates Suzuki-Miyaura coupling. Key factors:

  • Pd Catalysts : Use Pd(PPh₃)₄ (1–5 mol%) with aryl boronic acids.
  • Solvent Effects : DME/H₂O mixtures enhance oxidative addition at C4/C6 positions .
  • Steric Effects : The 4-chlorobenzyl group’s bulkiness directs coupling to the C2 position .

Basic Question: What in vitro assays are suitable for evaluating its anticancer activity?

Answer:

  • MTT Assay : Test cytotoxicity against HeLa or K562 cells (IC₅₀ values < 50 µM indicate potency) .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death .
  • Enzyme Inhibition : Measure IC₅₀ for kinases (e.g., EGFR) via fluorescence-based assays .

Advanced Question: How can X-ray crystallography resolve polymorphism in this compound?

Answer:

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a single crystal (size: 0.2 × 0.2 × 0.1 mm³).
  • Space Group Determination : Triclinic P1 is common (a = 15.39 Å, b = 15.70 Å, α = 89.6°) .
  • Polymorph Discrimination : Compare unit cell parameters and hydrogen-bonding networks (e.g., C–H⋯π vs. Cl⋯Cl interactions) .

Basic Question: What solvents are compatible for recrystallization without degrading the compound?

Answer:

  • Ethanol : Optimal for slow cooling (yield: 70–80%, purity > 95%) .
  • Ethyl Acetate/Hexane : Ideal for gradient recrystallization (1:3 v/v) to remove chlorinated byproducts .
  • DMF Avoidance : High-boiling solvents may degrade sulfanyl groups at elevated temperatures .

Advanced Question: How do substituent variations (e.g., nitro vs. methoxy groups) alter biological activity?

Answer:

  • Nitro Groups : Enhance antibacterial activity (MIC: 2 µg/mL vs. S. aureus) via electron-withdrawing effects .
  • Methoxy Groups : Reduce cytotoxicity (IC₅₀ > 100 µM) by decreasing membrane permeability .
  • SAR Trends : Quantitative Structure-Activity Relationship (QSAR) models show Cl and sulfanyl groups are critical for enzyme inhibition (R² > 0.85) .

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